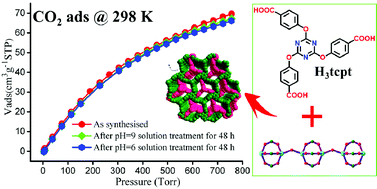A hydrothermally stable Zn(ii)-based metal–organic framework: structural modulation and gas adsorption†
Dalton Transactions Pub Date: 2015-07-24 DOI: 10.1039/C5DT01770J
Abstract
By the solvothermal reaction of a triangular ligand, 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (H3tcpt) with Zn(NO3)2·6H2O in N,N′-dimethylacetamide/acetonitrile/H2O (v/v/v = 1 : 1 : 1) mixed solvents, a two-fold, interpenetrated, three-dimensional (3D), porous metal–organic framework, [Zn2(tcpt)OH]·solvents (1·solvents), with a rare, paddlewheel secondary building unit (SBU), Zn2(COO)3, was synthesized and characterized. It was found that a single 3D structure of 1 forms when two-dimensional layers, which are constructed by tcpt3− bonding with the paddlewheel SBUs, are linked by –OH groups along the axial sites of the SBUs. Compared with the reported Zn(II)-based partners with this ligand, synthesis conditions, particularly the solvents used, clearly played a key role in the formation of different SBUs, thereby resulting in distinct MOFs with the same ligand. In particular, 1 features good water and thermal stability and can withstand acidic aqueous solutions with pH values ranging from 5 to 12. In addition, 1 displays good adsorption ability towards H2 (2.21 wt% at 77 K and 1 atm) and can selectively adsorb CO2 from CH4 and N2, in spite of its relatively low void volume (36.8%), suggesting potential applications in gas storage and separation.


Recommended Literature
- [1] Impact of chirality on the amorphous state of conglomerate forming systems: a case study of N-acetyl-α-methylbenzylamine†
- [2] Fluoride-free cross coupling using vinyldisiloxanes†
- [3] Silicon carbide: a new electrode material for voltammetric measurements
- [4] Ternary CuSbSe2 chalcostibite: facile synthesis, electronic-structure and thermoelectric performance enhancement†
- [5] Redox-neutral tri-/difluoromethylation of para-quinone methides with sodium sulfinates†
- [6] Contents list
- [7] Architectural design and phase engineering of N/B-codoped TiO2(B)/anatase nanotube assemblies for high-rate and long-life lithium storage†
- [8] Specific capture and intact release of breast cancer cells using a twin-layer vein-shaped microchip with a self-assembled surface†
- [9] Back cover
- [10] Analytical chemistry

Journal Name:Dalton Transactions
Research Products
-
CAS no.: 14104-19-9
-
CAS no.: 121578-13-0
-
CAS no.: 1623-99-0









